Lipophilicity (XLogP3-AA) Advantage Over N4-Phenyl and N4-Methyl Analogs
The computed XLogP3-AA for 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is 4.1 [1]. In contrast, replacing the N4-cyclohexyl with an N4-phenyl group (5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) yields a computed XLogP3-AA of approximately 2.6–3.0, while the N4-methyl analog (5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) gives approximately 1.8–2.2 [2]. This represents a >1 log unit increase in lipophilicity conferred by the cyclohexyl substituent, which can translate to enhanced passive membrane permeability and altered tissue distribution for intact screening molecules in phenotypic or target-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 5-(4-bromophenyl)-4-phenyl analog (XLogP3-AA ≈ 2.6–3.0); 5-(4-bromophenyl)-4-methyl analog (XLogP3-AA ≈ 1.8–2.2) |
| Quantified Difference | ΔXLogP3-AA ≥ +1.1 versus N4-phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for the neutral species |
Why This Matters
A >1 log unit increase in lipophilicity can significantly shift a compound's passive membrane permeability and oral absorption potential, guiding selection for cell-based screening or medicinal chemistry optimization.
- [1] PubChem. Computed Properties (XLogP3-AA) for CID 781737, 5-(4-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed Properties for N4-phenyl and N4-methyl analogs of 5-(4-bromophenyl)-4-substituted-1,2,4-triazole-3-thiols. National Center for Biotechnology Information, 2025. View Source
